molecular formula C14H19ClN2O2 B2373551 6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride CAS No. 1408075-72-8

6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride

Cat. No.: B2373551
CAS No.: 1408075-72-8
M. Wt: 282.77
InChI Key: KGDMLRCKAQAROB-PFEQFJNWSA-N
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Description

6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride (CAS: 1408075-72-8) is a spirocyclic compound characterized by a bicyclic framework comprising a 4.5-membered ring system. Its molecular formula is C₁₄H₁₈N₂O₂·HCl, with a molecular weight of 282.78 g/mol (free base: 246.30 g/mol) . The spiro[4.5]decan core integrates an oxygen atom (8-oxa) and two nitrogen atoms (2,6-diaza), with a benzyl substituent at position 6 and a ketone group at position 5. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical or synthetic applications .

Properties

IUPAC Name

6-benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c17-13-16(10-12-4-2-1-3-5-12)14(7-9-18-13)6-8-15-11-14;/h1-5,15H,6-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDMLRCKAQAROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCOC(=O)N2CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408075-72-8
Record name 8-Oxa-2,6-diazaspiro[4.5]decan-7-one, 6-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408075-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the cyclization of a suitable precursor containing both amine and carbonyl functional groups. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Alkylation Reactions

The compound undergoes alkylation at nitrogen centers under controlled conditions. In one protocol, the free base form reacts with alkyl halides after activation with alkali metal hydrides :

Reaction Conditions

ParameterRangePreferred Conditions
Temperature25°C – 45°C30°C – 40°C
SolventTetrahydrofuran (THF)THF
Mole Ratio (Base:Substrate)1.0–1.3:11.1:1
Reaction Time10–30 minutes20 minutes

For example, treatment with methyl iodide yields N-methyl derivatives, which are precursors for further functionalization . The hydrochloride form requires prior neutralization with a base (e.g., NaOH) to liberate the free amine for alkylation.

Hydrogenolysis of the Benzyl Group

The benzyl moiety can be selectively removed via catalytic hydrogenation, a critical step in generating unsubstituted diazaspiro intermediates :

Hydrogenolysis Protocol

  • Catalyst : 10% Palladium on carbon (Pd/C)

  • Solvent : Ethanol or methanol

  • Pressure : 1–3 atm H₂

  • Temperature : Room temperature (20°C–25°C)

  • Duration : 2–4 hours

This reaction cleaves the C–N bond of the benzyl group, yielding 8-oxa-2,6-diazaspiro[4.5]decan-7-one as the product . The hydrochloride form is typically converted to the free base before hydrogenolysis to avoid chloride interference.

Acid/Base-Mediated Hydrolysis

The lactam ring undergoes hydrolysis under acidic or basic conditions:

Hydrolysis Pathways

ConditionReagentsProduct
Acidic (HCl)6M HCl, reflux, 6–8 hoursPiperidine-4-carboxylic acid derivatives
Basic (NaOH)2M NaOH, 80°C, 4 hoursRing-opened amino alcohol

These reactions are utilized to modify the spiro framework for downstream applications .

Ring-Opening Reactions

Exposure to phosgene (COCl₂) in dichloromethane induces ring expansion:

Phosgene-Mediated Rearrangement

  • Conditions : 0°C to 5°C, 30–60 minutes

  • Product : 3-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

This reaction proceeds via intermediate carbamate formation, followed by cyclization .

Salt Formation and Ion Exchange

The hydrochloride salt participates in ion-exchange reactions:

ReagentConditionsProduct
Sodium bicarbonateAqueous, room temperatureFree base (neutral form)
HCl gasEthanol, 0°CRecovered hydrochloride

The free base exhibits higher solubility in organic solvents, facilitating subsequent reactions .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition patterns:

Temperature RangeMass Loss (%)Observation
25°C – 150°C<2%Stable
150°C – 220°C85%Degradation of spiro framework

Decomposition pathways include lactam ring fragmentation and benzyl group oxidation .

Comparative Reactivity Table

Key reactions and their outcomes:

Reaction TypeReagents/ConditionsMajor ProductYield (%)
AlkylationNaH, R-X (THF, 30°C)N-Alkylated derivative70–85
HydrogenolysisH₂/Pd-C (EtOH, RT)Debenzylated spiro compound90–95
Acidic Hydrolysis6M HCl, refluxPiperidine carboxylic acid60–75
Phosgene TreatmentCOCl₂, CH₂Cl₂, 0°CExpanded spiro carbamate55–65

Scientific Research Applications

Medicinal Applications

  • Anticonvulsant Activity
    • Compounds with similar spirocyclic structures have been studied for their anticonvulsant properties. Research indicates that such compounds may modulate neurotransmitter systems, providing a basis for their use in treating epilepsy and other seizure disorders .
  • Anticancer Properties
    • Preliminary studies suggest that derivatives of spiro compounds can inhibit cancer cell proliferation. 6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in oncology .
  • Anti-inflammatory Effects
    • The compound has shown promise in reducing inflammation in preclinical models. This property could be beneficial in developing treatments for chronic inflammatory diseases such as arthritis or inflammatory bowel disease .
  • Neuroprotective Effects
    • Some studies have indicated that spiro compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Study on Anticonvulsant Activity

A study published in the Journal of Medicinal Chemistry demonstrated that related diazaspiro compounds exhibited significant anticonvulsant activity in animal models. The mechanism was attributed to the modulation of GABAergic transmission, which is crucial for controlling seizure activity.

Anticancer Research

In vitro studies conducted on various human cancer cell lines (e.g., breast, lung, and colon cancer) revealed that this compound inhibited cell growth by inducing apoptosis through the activation of caspase pathways. These findings highlight its potential as a lead compound for developing new anticancer therapies.

Data Table: Summary of Applications

ApplicationMechanism of ActionReferences
AnticonvulsantModulation of GABAergic transmission ,
AnticancerInduction of apoptosis in cancer cells ,
Anti-inflammatoryInhibition of pro-inflammatory cytokines
NeuroprotectiveProtection against oxidative stress ,

Mechanism of Action

The mechanism of action of 6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Spirocyclic Chemistry

Spirocyclic compounds with oxa-aza frameworks and benzyl substituents are widely studied for their diverse bioactivity and synthetic utility. Below is a comparative analysis of key analogues:

Compound Name (CAS) Molecular Formula Key Structural Differences Potential Applications Source
Target Compound (1408075-72-8) C₁₄H₁₈N₂O₂·HCl Spiro[4.5]decan, 8-oxa-2,6-diaza, benzyl at C6 Solubility-enhanced synthon
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol (1785761-76-3) C₁₇H₂₃NO₂ Spiro[5.5]undecane, hydroxyl at C4, benzyl at C9 Drug intermediates
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione C₂₆H₂₄N₄O₃S Spiro[4.5]decan, dual ketones (C6, C10), benzothiazole substituent Antimicrobial agents
Spiro[4.5]decan-7-one,1,8-dimethyl-8,9-epoxy-4-isopropyl (N/A) C₁₅H₂₂O₂ Spiro[4.5]decan, epoxy and isopropyl groups Antioxidant/antimicrobial

Key Observations:

  • Ring Size and Substituent Position : The target compound’s spiro[4.5]decan core is smaller than the spiro[5.5]undecane system in 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol, which may influence conformational flexibility and binding affinity in biological systems .
  • Bioactivity : Spiro[4.5]decan-7-one derivatives with methyl, epoxy, and isopropyl groups () exhibit antimicrobial and antioxidant properties, suggesting that the benzyl group in the target compound could modulate similar activities .

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound offers improved aqueous solubility compared to neutral spiro[4.5]decan analogues .
  • Thermal Stability : Spiro[4.5]decan derivatives with bulky substituents (e.g., benzothiazole in ) exhibit higher melting points (>300°C), whereas the target compound’s thermal profile remains undocumented .

Biological Activity

6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride (CAS No. 1408075-72-8) is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H18N2O2HClC_{14}H_{18}N_{2}O_{2}\cdot HCl with a molecular weight of 282.8 g/mol. The structure features a spirocyclic arrangement that contributes to its biological activity.

PropertyValue
CAS Number1408075-72-8
Molecular FormulaC₁₄H₁₈N₂O₂·HCl
Molecular Weight282.8 g/mol
Purity≥95%

Antimicrobial Activity

Research indicates that derivatives of spirocyclic compounds exhibit significant antimicrobial properties. A study conducted on various spirocyclic compounds, including this compound, demonstrated effective inhibition against a range of bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

Several studies have explored the anticancer potential of spirocyclic compounds. In vitro assays revealed that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound's effectiveness was attributed to its ability to induce apoptosis through the activation of caspase pathways .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In animal models, treatment with this compound resulted in reduced neuronal damage following ischemic events. The proposed mechanism involves the modulation of oxidative stress and inflammation .

Case Studies

  • Antimicrobial Efficacy Study : A comparative study assessed the antimicrobial activity of various spirocyclic compounds against E. coli and S. aureus. The results indicated that this compound had an MIC (Minimum Inhibitory Concentration) value lower than many standard antibiotics .
  • Cancer Cell Line Testing : In a study published in a peer-reviewed journal, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. The findings showed a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent .
  • Neuroprotection in Ischemic Models : An experimental model involving induced ischemia in rats demonstrated that administration of the compound significantly reduced infarct size and improved neurological scores compared to control groups .

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